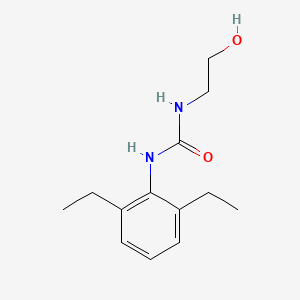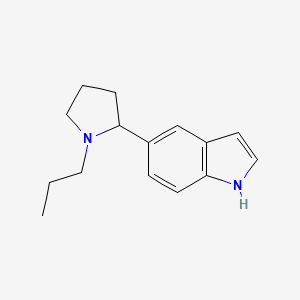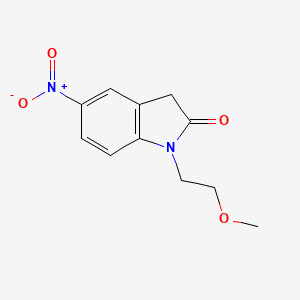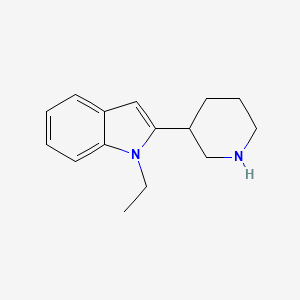
1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)harnstoff ist eine organische Verbindung, die zur Klasse der Harnstoffe gehört. Harnstoffe zeichnen sich durch das Vorhandensein einer Carbonylgruppe aus, die an zwei Aminogruppen gebunden ist. Diese spezielle Verbindung enthält eine 2,6-Diethylphenylgruppe und eine 2-Hydroxyethylgruppe, was sie in ihrer Struktur und ihren Eigenschaften einzigartig macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)harnstoff kann durch verschiedene Verfahren erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von 2,6-Diethylphenylisocyanat mit 2-Aminoethanol. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter Rückflussbedingungen statt. Das Produkt wird anschließend durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)harnstoff kontinuierliche Strömungsreaktoren umfassen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Prozesses verbessern. Das Endprodukt wird oft strengen Qualitätskontrollen unterzogen, um seine Reinheit und Eignung für verschiedene Anwendungen zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)harnstoff durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.
Reduktion: Die Carbonylgruppe im Harnstoffteil kann reduziert werden, um ein Amin zu bilden.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen können Reagenzien wie Salpetersäure (HNO₃) für die Nitrierung oder Schwefelsäure (H₂SO₄) für die Sulfonierung beinhalten.
Hauptprodukte
Oxidation: Das Hauptprodukt ist 1-(2,6-Diethylphenyl)-3-(2-oxoethyl)harnstoff.
Reduktion: Das Hauptprodukt ist 1-(2,6-Diethylphenyl)-3-(2-aminoethyl)harnstoff.
Substitution: Produkte variieren je nach dem Substituenten, der in den Phenylring eingeführt wird.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)harnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Forschungen laufen, um sein Potenzial als pharmazeutisches Mittel zu untersuchen, insbesondere bei der Behandlung bestimmter Krankheiten.
Industrie: Es wird bei der Herstellung von Polymeren, Harzen und anderen industriellen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)harnstoff beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden und deren Aktivität beeinflussen. Die Phenylgruppe kann mit hydrophoben Taschen in Proteinen interagieren und die Bindungsaffinität verbessern. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(2,6-Diethylphenyl)-3-(2-methoxyethyl)harnstoff
- 1-(2,6-Diethylphenyl)-3-(2-aminomethyl)harnstoff
- 1-(2,6-Diethylphenyl)-3-(2-chlorethyl)harnstoff
Einzigartigkeit
1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)harnstoff ist aufgrund des Vorhandenseins der Hydroxylgruppe einzigartig, die eine spezifische chemische Reaktivität und biologische Aktivität verleiht. Dies unterscheidet es von ähnlichen Verbindungen, denen diese funktionelle Gruppe möglicherweise fehlt oder die andere Substituenten aufweisen.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-(2,6-diethylphenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C13H20N2O2/c1-3-10-6-5-7-11(4-2)12(10)15-13(17)14-8-9-16/h5-7,16H,3-4,8-9H2,1-2H3,(H2,14,15,17) |
InChI-Schlüssel |
ZBOSUEYQGPAIHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)



![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)



![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)



